2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
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Overview
Description
“2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide” is a chemical compound with the molecular formula C19H20ClF3N6O4S . It has an average mass of 520.913 Da and a monoisotopic mass of 520.090759 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .
Scientific Research Applications
Potential as Antipsychotic Agents
- Research on analogs of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, such as 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, showed promising antipsychotic-like profiles in animal behavior tests. These compounds, interestingly, did not interact with dopamine receptors like conventional antipsychotics (Wise et al., 1987).
Herbicidal and Fungicidal Activities
- Derivatives of this compound have been found to possess herbicidal and fungicidal properties. This makes them useful in agriculture for controlling unwanted vegetation and fungal infections (Hu Jingqian et al., 2016).
Anticancer Properties
- Some derivatives of this compound have shown reasonable anticancer activity against various human tumor cell lines. This indicates potential applications in cancer research and therapy (Duran & Demirayak, 2012).
Role in Hydrogen Bonding and Molecular Structures
- Studies on this compound derivatives have contributed to understanding hydrogen bonding patterns and molecular conformations in chemistry. This knowledge is vital in the design of new molecular structures for various applications (Narayana et al., 2016).
Antioxidant and Antimicrobial Activities
- Research into derivatives of this compound has also revealed their potential as antioxidants and antimicrobial agents, expanding their possible uses in medicinal chemistry and pharmacology (Hamama et al., 2013).
Future Directions
While specific future directions for “2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide” are not available, related compounds have shown promising antileishmanial and antimalarial activities . This suggests potential future research directions in exploring the pharmacological properties of this compound.
Properties
IUPAC Name |
2-chloro-N-(1,3-dimethylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-6(4-11(2)10-5)9-7(12)3-8/h4H,3H2,1-2H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMZLNCMKCCSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424504 |
Source
|
Record name | 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957510-90-6 |
Source
|
Record name | 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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